molecular formula C25H36Cl2N2O4 B2753538 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(tert-butyl)phenoxy)propan-2-ol dihydrochloride CAS No. 473803-99-5

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(tert-butyl)phenoxy)propan-2-ol dihydrochloride

Cat. No. B2753538
CAS RN: 473803-99-5
M. Wt: 499.47
InChI Key: NIULSPZTLYMBLP-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(tert-butyl)phenoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C25H36Cl2N2O4 and its molecular weight is 499.47. The purity is usually 95%.
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Scientific Research Applications

Antimalarial Activity

Compounds related to 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(tert-butyl)phenoxy)propan-2-ol dihydrochloride, specifically tert-butyl derivatives, have been reported to exhibit antimalarial activity. The crystal structures of such compounds, including their active and nonactive forms, have been studied to understand the molecular basis of this activity (Cunico et al., 2009).

Anti-Bone Cancer Activity

A heterocyclic compound synthesized using a similar chemical structure demonstrated significant in vitro anticancer activities against human bone cancer cell lines. Additionally, molecular docking studies were conducted to explore its potential antiviral activity (Lv et al., 2019).

Crystal Structure Analysis

The crystal structure of compounds with similar chemical configurations, such as Fluphenazine dihydrochloride, has been analyzed. Such studies contribute to understanding the molecular interactions and stability of these compounds (Petrus et al., 2012).

Antibacterial Activity

Derivatives of Terazosin hydrochloride, which share a similar structural framework, have been synthesized and evaluated for their antibacterial activities against various bacteria, demonstrating the potential of these compounds in antimicrobial applications (Kumar et al., 2021).

Synthesis and Antimicrobial Activities

The synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, which have structural similarities, have been explored. Some of these compounds showed good or moderate activities against test microorganisms, indicating their potential use in antimicrobial therapies (Bektaş et al., 2007).

Metabolism in Antidepressants

Studies on the metabolism of Lu AA21004, a novel antidepressant with a similar chemical structure, have identified the enzymes involved in its in vitro oxidative metabolism. This research is crucial for understanding the metabolic pathways and potential interactions of such compounds (Hvenegaard et al., 2012).

Design and Pharmacological Evaluation

The design and pharmacological evaluation of novel derivatives with structural resemblances have been carried out. These compounds, including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, were synthesized and tested for antidepressant and antianxiety activities (Kumar et al., 2017).

properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2-tert-butylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O4.2ClH/c1-25(2,3)21-6-4-5-7-22(21)29-17-20(28)16-27-12-10-26(11-13-27)15-19-8-9-23-24(14-19)31-18-30-23;;/h4-9,14,20,28H,10-13,15-18H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIULSPZTLYMBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(tert-butyl)phenoxy)propan-2-ol dihydrochloride

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